2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, introduction of the sulfonyl group, and subsequent coupling with the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorobenzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[4-(4-bromobenzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it suitable for specific applications that require high reactivity and selectivity.
Properties
Molecular Formula |
C23H15F3N2O4S2 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H15F3N2O4S2/c24-15-3-1-14(2-4-15)21-28-22(34(30,31)19-11-7-17(26)8-12-19)23(32-21)33-13-20(29)27-18-9-5-16(25)6-10-18/h1-12H,13H2,(H,27,29) |
InChI Key |
RYPITMYLOFWKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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